1,1'-Benzene-1,3-diylbis{3-[2-(4-fluorophenoxy)ethyl]urea}
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Overview
Description
N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA is a synthetic organic compound characterized by the presence of fluorophenoxy and phenylurea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA typically involves multiple steps:
Formation of the Fluorophenoxyethylamine Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then converted to 2-(4-fluorophenoxy)ethylamine through a reaction with ammonia.
Urea Formation: The 2-(4-fluorophenoxy)ethylamine is reacted with phosgene to form the corresponding isocyanate. This isocyanate is then reacted with 3-aminophenylurea to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-FLUOROPHENOXY)ETHYL)ACETAMIDE: Similar structure but with an acetamide group instead of a urea group.
2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE: Contains both fluorophenoxy and fluorophenyl groups.
N-(3-ACETYLPHENYL)-2-(4-FLUOROPHENOXY)ACETAMIDE: Features an acetylphenyl group in addition to the fluorophenoxy group.
Uniqueness
N-[2-(4-FLUOROPHENOXY)ETHYL]-N’-{3-[({[2-(4-FLUOROPHENOXY)ETHYL]AMINO}CARBONYL)AMINO]PHENYL}UREA is unique due to its specific combination of fluorophenoxy and phenylurea groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24F2N4O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3-[3-[2-(4-fluorophenoxy)ethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C24H24F2N4O4/c25-17-4-8-21(9-5-17)33-14-12-27-23(31)29-19-2-1-3-20(16-19)30-24(32)28-13-15-34-22-10-6-18(26)7-11-22/h1-11,16H,12-15H2,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
CXSUQZDHVVRBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCOC2=CC=C(C=C2)F)NC(=O)NCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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